molecular formula C10H11F2NO3 B8074341 O-(2,4-Difluorobenzyl)-D-serine

O-(2,4-Difluorobenzyl)-D-serine

Cat. No. B8074341
M. Wt: 231.20 g/mol
InChI Key: IECZWLZIRMQBQY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,4-Difluorobenzyl)-D-serine is a useful research compound. Its molecular formula is C10H11F2NO3 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(2,4-Difluorobenzyl)-D-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2,4-Difluorobenzyl)-D-serine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Phosphorylation : O-(2,4-Difluorobenzyl)-D-serine has been used in studies related to protein phosphorylation. A study described the use of a photocaged amino acid, which could be converted to serine in living cells by irradiation with blue light, to noninvasively photoactivate phosphorylation of transcription factors controlling cellular responses (Lemke et al., 2007).

  • Synthesis of Photodeprotectable Serine Derivatives : Research has been conducted on the synthesis of O-(4,5-dimethoxy-2-nitrobenzyl)serine, a compound related to O-(2,4-Difluorobenzyl)-D-serine, by treating FMOC-aziridinecarboxylate with nitroveratryl alcohol followed by hydrolysis. This research is significant for understanding the synthesis and applications of serine derivatives (Pirrung & Nunn, 1992).

  • Role in Cysteine Biosynthesis : Studies have explored the role of serine in the cysteine biosynthetic pathway, particularly in the context of O-acetylserine sulfhydrylase, a key enzyme in this process. This research offers insights into how serine derivatives could be involved in crucial biological pathways (Chattopadhyay et al., 2007).

  • Therapeutic Potential in Schizophrenia and Depression : Research has identified D-serine, an enantiomer of O-(2,4-Difluorobenzyl)-D-serine, as a potential therapeutic agent and/or biomarker in schizophrenia and depression, highlighting the significant role of serine derivatives in mental health (MacKay et al., 2019).

  • Cancer Metabolism : Studies have highlighted the importance of serine, including its derivatives, in cancer metabolism. Serine supports several metabolic processes crucial for the growth and survival of proliferating cells, making its derivatives potentially significant in cancer research (Yang & Vousden, 2016).

  • Serine Production from Renewable Feedstocks : Research into the microbial production of L-serine from renewable feedstocks, which could include derivatives like O-(2,4-Difluorobenzyl)-D-serine, is crucial for industrial applications of this amino acid (Zhang et al., 2018).

  • Detection of D-serine : Studies have developed methods for detecting D-serine, emphasizing the importance of understanding and measuring serine and its derivatives in various biological contexts (Polcari et al., 2014).

properties

IUPAC Name

(2R)-2-amino-3-[(2,4-difluorophenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-7-2-1-6(8(12)3-7)4-16-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECZWLZIRMQBQY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)COCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)COC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-3-[(2,4-difluorophenyl)methoxy]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2,4-Difluorobenzyl)-D-serine
Reactant of Route 2
O-(2,4-Difluorobenzyl)-D-serine
Reactant of Route 3
O-(2,4-Difluorobenzyl)-D-serine
Reactant of Route 4
O-(2,4-Difluorobenzyl)-D-serine
Reactant of Route 5
O-(2,4-Difluorobenzyl)-D-serine
Reactant of Route 6
O-(2,4-Difluorobenzyl)-D-serine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.